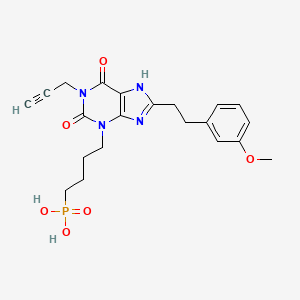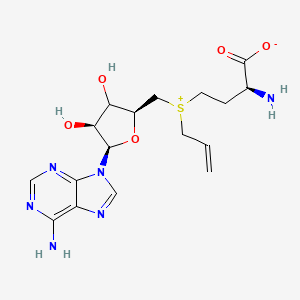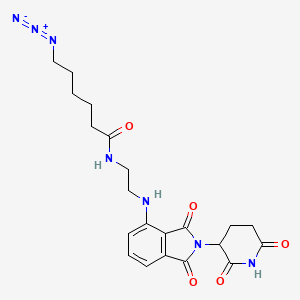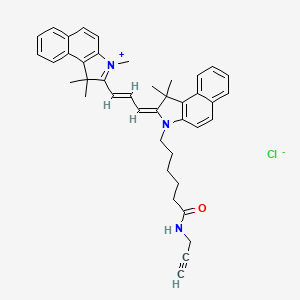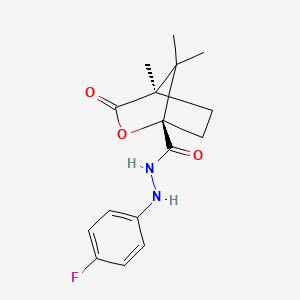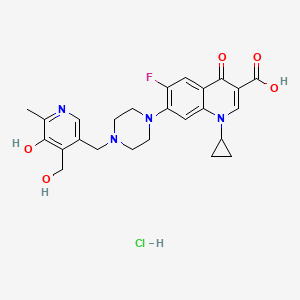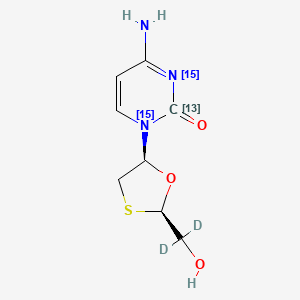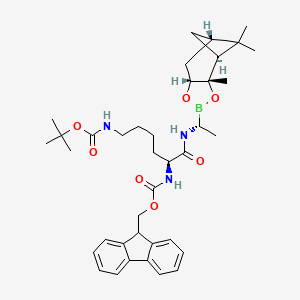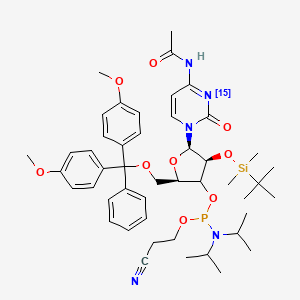
Ac-rC Phosphoramidite-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-rC Phosphoramidite-15N is a nitrogen-15 labeled derivative of Ac-rC Phosphoramidite. This compound is primarily used in the synthesis of oligoribonucleotides with phosphorodithioate modifications (PS2-RNA). The nitrogen-15 isotope labeling makes it particularly useful for various scientific research applications, including studies involving stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-rC Phosphoramidite-15N involves the incorporation of nitrogen-15 into the Ac-rC Phosphoramidite structure. The general synthetic route includes the following steps:
Protection of the nucleoside: The nucleoside cytidine is protected at the 5’ hydroxyl group with a dimethoxytrityl (DMT) group.
Phosphitylation: The protected nucleoside is then phosphitylated using a phosphoramidite reagent, which introduces the phosphoramidite group.
Isotope labeling: Nitrogen-15 is incorporated into the phosphoramidite group during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large-scale batch reactors are used to carry out the protection, phosphitylation, and isotope labeling steps.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Quality control: Rigorous quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are employed to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-rC Phosphoramidite-15N undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The phosphoramidite group can participate in substitution reactions, where the nitrogen-15 labeled group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine in the presence of water or tert-butyl hydroperoxide.
Substitution: Substitution reactions typically involve nucleophiles such as alcohols or amines under mild conditions.
Major Products
The major products formed from these reactions include:
Phosphate derivatives: Oxidation of the phosphoramidite group results in the formation of phosphate derivatives.
Substituted phosphoramidites: Substitution reactions yield various substituted phosphoramidites depending on the nucleophile used.
Scientific Research Applications
Ac-rC Phosphoramidite-15N has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Employed in the labeling of RNA molecules to study RNA structure, function, and interactions.
Medicine: Utilized in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: Applied in the production of diagnostic assays and molecular probes for various analytical techniques.
Mechanism of Action
The mechanism of action of Ac-rC Phosphoramidite-15N involves its incorporation into oligonucleotides during chemical synthesis. The nitrogen-15 label allows for the tracking and quantification of the modified oligonucleotides in various biological and chemical assays. The phosphoramidite group facilitates the formation of phosphorodithioate linkages in the oligonucleotide backbone, enhancing the stability and binding affinity of the resulting oligonucleotides.
Comparison with Similar Compounds
Similar Compounds
Ac-rC Phosphoramidite: The non-labeled version of Ac-rC Phosphoramidite-15N, used for similar applications but without the isotope labeling.
Bz-rA Phosphoramidite: Another phosphoramidite used for the synthesis of modified oligonucleotides, with benzoyl protection on the adenine base.
iBu-rG Phosphoramidite: Used for the synthesis of modified oligonucleotides, with isobutyryl protection on the guanine base.
Uniqueness
The uniqueness of this compound lies in its nitrogen-15 isotope labeling, which provides additional capabilities for tracking and quantification in various assays. This makes it particularly valuable for studies involving stable isotope labeling and mass spectrometry-based analyses.
Properties
Molecular Formula |
C47H64N5O9PSi |
|---|---|
Molecular Weight |
903.1 g/mol |
IUPAC Name |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo(315N)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i50+1 |
InChI Key |
QKWKXYVKGFKODW-SVJZJRNCSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=[15N]C2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


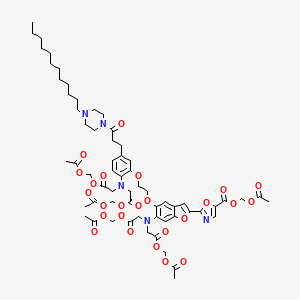
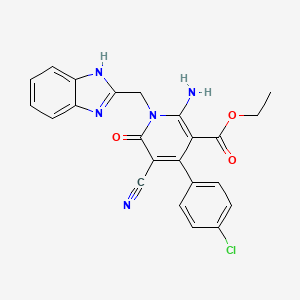
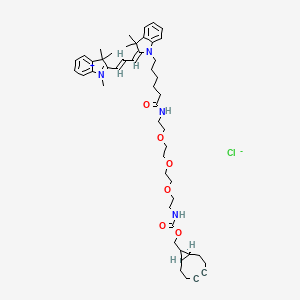
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
